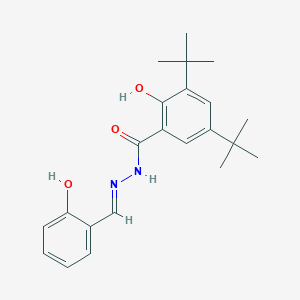![molecular formula C16H20N4OS B6060796 N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B6060796.png)
N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide, also known as MIH-TMHA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide is not fully understood. However, it has been suggested that N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide may exert its antiproliferative and neuroprotective effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neurons, N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to protect against oxidative stress-induced neuronal damage, as well as improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for the study of N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide. One direction is the further investigation of its mechanism of action, including the identification of its molecular targets. Another direction is the development of novel N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide derivatives with improved pharmacological properties. Additionally, the potential applications of N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide in other fields, such as immunology and infectious diseases, could be explored.
Synthesis Methods
N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide can be synthesized through a two-step reaction process. The first step involves the condensation of 2-methylindole-3-carboxaldehyde with thiomorpholine-4-carboxylic acid to form the intermediate product, 2-(4-thiomorpholinyl)-2-methyl-1H-indole-3-carboxaldehyde. The second step involves the reaction of the intermediate product with hydrazine hydrate in the presence of acetic acid to yield N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide.
Scientific Research Applications
N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to have neuroprotective effects against oxidative stress-induced neuronal damage. In drug discovery, N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been identified as a potential lead compound for the development of novel drugs.
properties
IUPAC Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-2-thiomorpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-12-14(13-4-2-3-5-15(13)18-12)10-17-19-16(21)11-20-6-8-22-9-7-20/h2-5,10,18H,6-9,11H2,1H3,(H,19,21)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKIJJDEAXFJGP-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)CN3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)CN3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-2-thiomorpholin-4-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6060743.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6060750.png)
![[3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B6060757.png)
![4-[4-(2-fluorophenyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine](/img/structure/B6060761.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-phenylethyl)piperidine](/img/structure/B6060774.png)
![N,N-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide](/img/structure/B6060779.png)
![1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide](/img/structure/B6060780.png)
![5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxo-2-pentanone](/img/structure/B6060787.png)
![N-(4-ethoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6060791.png)

![1-cyclopropyl-4-[({[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6060809.png)
![(3S)-1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-pyrrolidinol](/img/structure/B6060816.png)